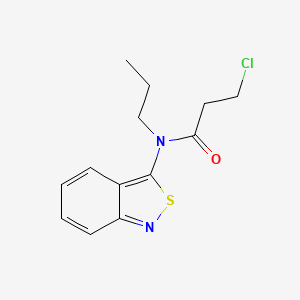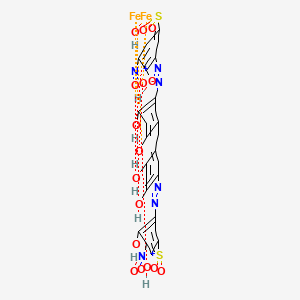
(mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron is a complex coordination compound featuring iron atoms coordinated with azo and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron typically involves the reaction of iron salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction and formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the iron centers are oxidized to higher oxidation states.
- Reduction: It can also be reduced, leading to changes in the oxidation state of the iron atoms.
- Substitution: The azo and sulfonate groups can participate in substitution reactions, where other ligands replace these groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
- Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Chemistry::
- Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
- Employed in the synthesis of other complex coordination compounds.
- Studied for its potential interactions with biological molecules, which could lead to applications in bioinorganic chemistry.
- Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in materials science for the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron exerts its effects involves coordination chemistry principles. The iron centers can undergo redox reactions, facilitating electron transfer processes. The azo and sulfonate groups can interact with various substrates, leading to catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds::
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxybenzenesulfonato]]]diiron: Similar structure but lacks the nitro groups.
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-3-nitrobenzenesulfonato]]]diiron: Similar structure with nitro groups in different positions.
Uniqueness: The presence of nitro groups in [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron imparts unique electronic properties, making it distinct from other similar compounds
Properties
CAS No. |
85392-58-1 |
|---|---|
Molecular Formula |
C25H18Fe2N6O16S2 |
Molecular Weight |
834.3 g/mol |
IUPAC Name |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-20-8-22(34)14(26-28-16-4-12(48(42,43)44)6-18(24(16)36)30(38)39)2-10(20)1-11-3-15(23(35)9-21(11)33)27-29-17-5-13(49(45,46)47)7-19(25(17)37)31(40)41;;/h2-9,32-37H,1H2,(H,42,43,44)(H,45,46,47);; |
InChI Key |
ZFVDBIKQBZBCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


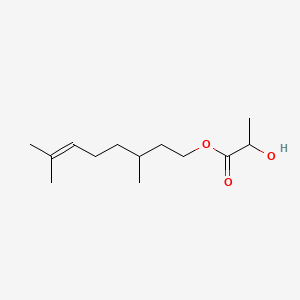

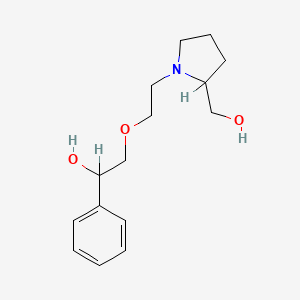
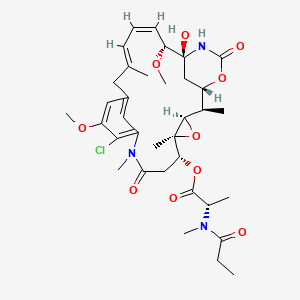
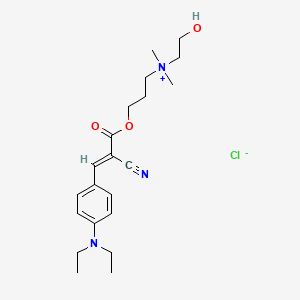
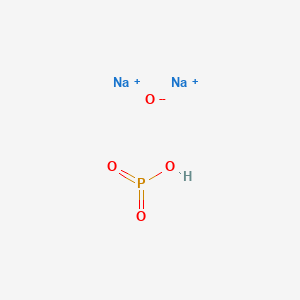
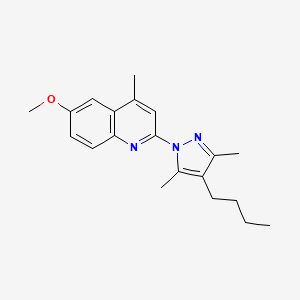

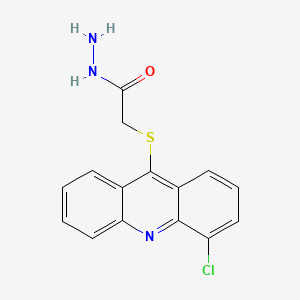
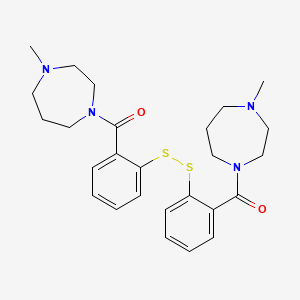

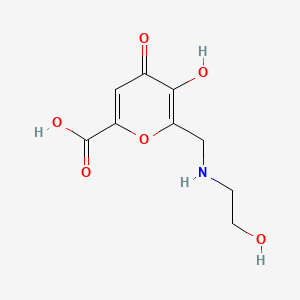
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
